N-(2,6-dimethylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide
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Overview
Description
N-(2,6-dimethylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a complex organic compound that belongs to the class of thienopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide typically involves multi-step organic reactions. The starting materials often include 2,6-dimethylaniline and various thienopyrimidine derivatives. The reaction conditions may involve:
Condensation reactions: Using reagents like acetic anhydride or acetyl chloride.
Cyclization reactions: Employing catalysts such as Lewis acids.
Purification steps: Including recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale reactors: For carrying out the condensation and cyclization reactions.
Automated purification systems: To ensure high purity and yield.
Quality control measures: To monitor the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Involving nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Lewis acids, transition metal catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield corresponding sulfoxides or sulfones.
Reduction: Could produce amines or alcohols.
Substitution: Might result in various substituted thienopyrimidine derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: For studying enzyme interactions and protein binding.
Medicine: As a potential therapeutic agent for treating diseases.
Industry: In the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide involves its interaction with specific molecular targets:
Molecular targets: Enzymes, receptors, or proteins.
Pathways involved: Signal transduction pathways, metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Thienopyrimidine derivatives: Such as thieno[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine.
Phenylacetamide derivatives: Including N-phenylacetamide and N-(2,6-dimethylphenyl)acetamide.
Uniqueness
N-(2,6-dimethylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is unique due to its specific structural features and potential biological activities. Its combination of a thienopyrimidine core with a phenylacetamide moiety distinguishes it from other similar compounds.
Properties
Molecular Formula |
C20H23N3O3S |
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Molecular Weight |
385.5 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C20H23N3O3S/c1-12(2)10-23-19(25)18-15(8-9-27-18)22(20(23)26)11-16(24)21-17-13(3)6-5-7-14(17)4/h5-9,12H,10-11H2,1-4H3,(H,21,24) |
InChI Key |
AGEFRMUUHNBHKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2C3=C(C(=O)N(C2=O)CC(C)C)SC=C3 |
Origin of Product |
United States |
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